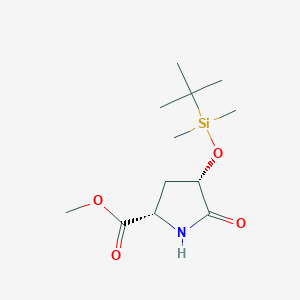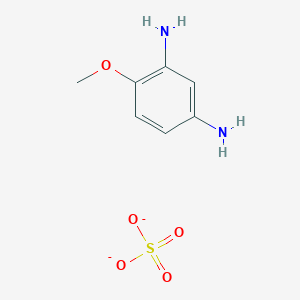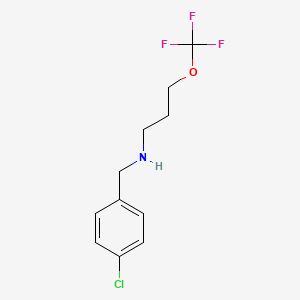
(4-Chloro-benzyl)-(3-trifluoromethoxypropyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-benzyl)-(3-trifluoromethoxypropyl)-amine is an organic compound that features a benzyl group substituted with a chlorine atom at the 4-position and a propylamine chain substituted with a trifluoromethoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-benzyl)-(3-trifluoromethoxypropyl)-amine typically involves the following steps:
Preparation of 4-Chlorobenzyl Chloride: This can be achieved by chlorination of 4-chlorotoluene using chlorine gas in the presence of a catalyst such as ferric chloride.
Preparation of 3-Trifluoromethoxypropylamine: This involves the reaction of 3-chloropropylamine with trifluoromethanol in the presence of a base such as sodium hydride.
Coupling Reaction: The final step involves the nucleophilic substitution reaction between 4-chlorobenzyl chloride and 3-trifluoromethoxypropylamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring would be essential to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-benzyl)-(3-trifluoromethoxypropyl)-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydroxide, sodium cyanide, primary or secondary amines.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-benzyl)-(3-trifluoromethoxypropyl)-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Chloro-benzyl)-(3-trifluoromethoxypropyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets . The chlorine atom on the benzyl group can participate in halogen bonding, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl Chloride: A precursor in the synthesis of (4-Chloro-benzyl)-(3-trifluoromethoxypropyl)-amine.
3-Trifluoromethoxypropylamine: Another precursor used in the synthesis.
Benzyl Chloride: Similar structure but lacks the chlorine and trifluoromethoxy substitutions.
Uniqueness
This compound is unique due to the presence of both the chlorine and trifluoromethoxy groups, which impart distinct chemical and physical properties. These substitutions can enhance the compound’s reactivity, stability, and potential biological activity compared to its simpler analogs .
Properties
Molecular Formula |
C11H13ClF3NO |
|---|---|
Molecular Weight |
267.67 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(trifluoromethoxy)propan-1-amine |
InChI |
InChI=1S/C11H13ClF3NO/c12-10-4-2-9(3-5-10)8-16-6-1-7-17-11(13,14)15/h2-5,16H,1,6-8H2 |
InChI Key |
LSRFXCDBLYPTKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCCCOC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


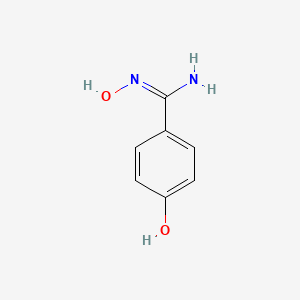
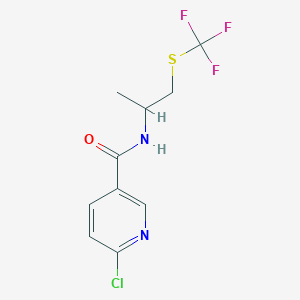
![(2S,5R)-6-hydroxy-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxamide](/img/structure/B11758773.png)
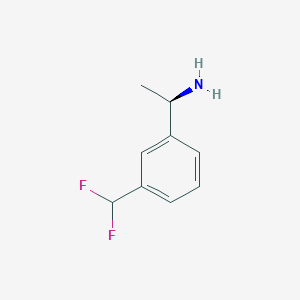
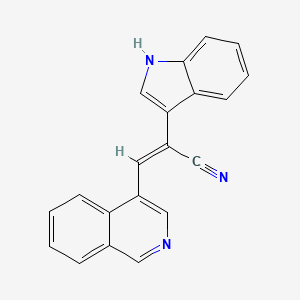
![{[(2-Chloro-6-fluorophenyl)methylidene]amino}thiourea](/img/structure/B11758790.png)
![4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11758815.png)
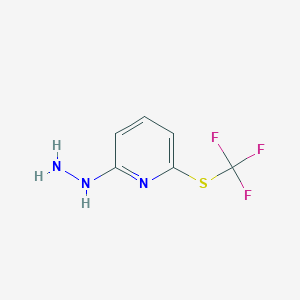
![[(3-Bromo-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11758820.png)
